2-(Thiophen-3-ylmethyl)propanedioic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-ylmethyl)propanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of propanedioic acid with cyclopenta[b]thiophenes in the presence of catalytic rhodium acetate. This reaction leads to the formation of S—C ylides and subsequent heterocycle formation. Another documented method includes the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts from 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, utilizing modern physical-chemical analysis methods for structural confirmation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-ylmethyl)propanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Thiophen-3-ylmethyl)propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as conductive polymers and selective membranes for electrodialysis.
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-ylmethyl)propanedioic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, the thiophene ring can interact with biological macromolecules, influencing their function. The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with target molecules, potentially altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2,5-Thiophenedicarboxylic acid
Uniqueness
2-(Thiophen-3-ylmethyl)propanedioic acid is unique due to its combination of the thiophene ring and propanedioic acid moiety. This structure imparts distinct chemical properties, such as enhanced reactivity and the ability to form various derivatives.
Properties
IUPAC Name |
2-(thiophen-3-ylmethyl)propanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c9-7(10)6(8(11)12)3-5-1-2-13-4-5/h1-2,4,6H,3H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVUCMGPQDQSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296453 | |
Record name | 2-(thiophen-3-ylmethyl)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26415-26-9 | |
Record name | NSC109416 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(thiophen-3-ylmethyl)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiophen-3-ylmethyl)propanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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